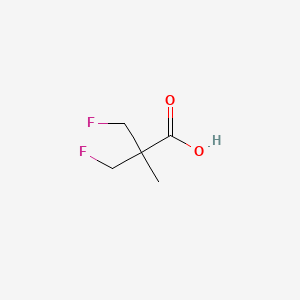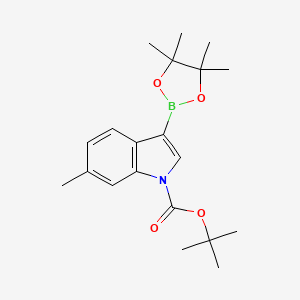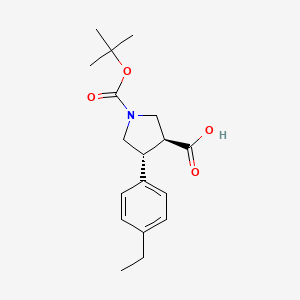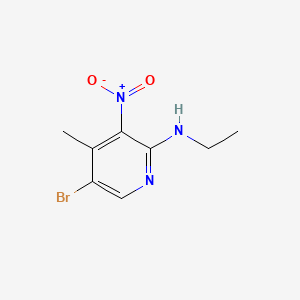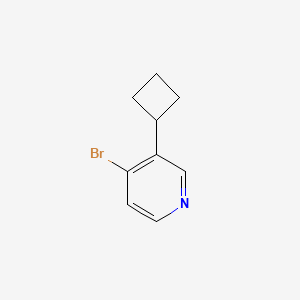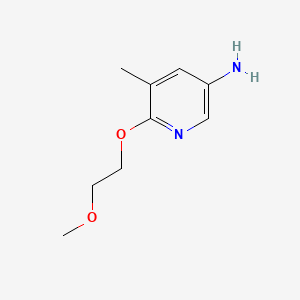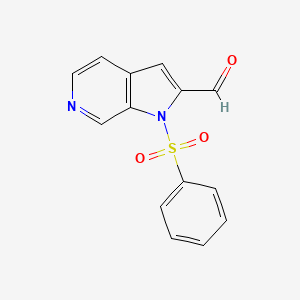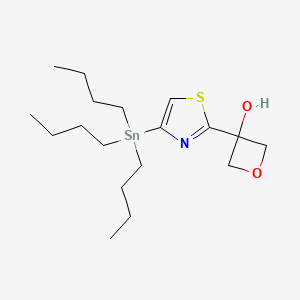
3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol is an organotin compound with the molecular formula C18H33NO2SSn and a molecular weight of 446.24 g/mol . This compound features a thiazole ring substituted with a tributylstannyl group and an oxetane ring with a hydroxyl group. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol typically involves the stannylation of a thiazole derivative. One common method includes the reaction of a thiazole precursor with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form a stannic oxide derivative.
Reduction: The oxetane ring can be reduced to form a diol.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the tributylstannyl group under mild conditions.
Major Products Formed
Oxidation: Formation of stannic oxide derivatives.
Reduction: Formation of diols from the oxetane ring.
Substitution: Formation of new organotin compounds with different functional groups.
Scientific Research Applications
3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol involves its ability to form stable carbon-tin bonds, which can participate in various organic reactions. The tributylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds through reactions with electrophiles. The oxetane ring can undergo ring-opening reactions, leading to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol
- 2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol
- 2-(methylsulfonyl)-4-(tributylstannyl)thiazole
Uniqueness
3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol is unique due to the presence of both a tributylstannyl group and an oxetane ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research.
Properties
IUPAC Name |
3-(4-tributylstannyl-1,3-thiazol-2-yl)oxetan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO2S.3C4H9.Sn/c8-6(3-9-4-6)5-7-1-2-10-5;3*1-3-4-2;/h2,8H,3-4H2;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCXEYOVGVNHSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C2(COC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2SSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676720 |
Source


|
| Record name | 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-13-0 |
Source


|
| Record name | 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)

